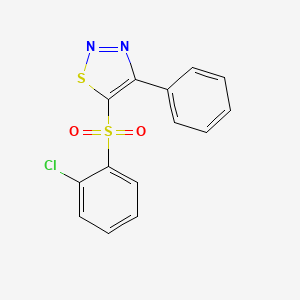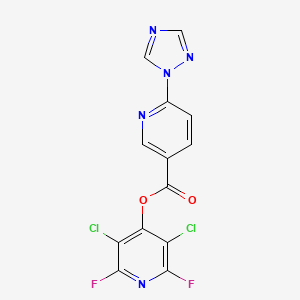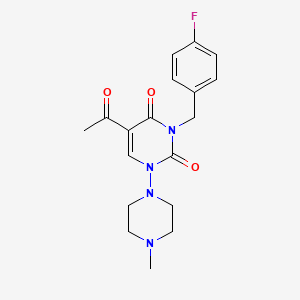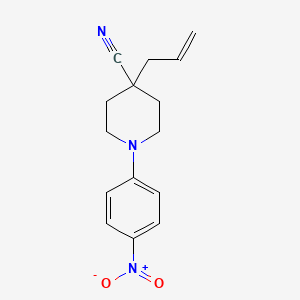
5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine
概要
説明
5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine: is a chemical compound with the molecular formula C17H18N2 and a molecular weight of 250.34 g/mol . This compound is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine typically involves the reaction of 5,6-dimethyl-1,2-diaminobenzene with 4-methylbenzyl chloride under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
化学反応の分析
Types of Reactions:
Oxidation: 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the benzimidazole ring.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
科学的研究の応用
Chemistry: In chemistry, 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its benzimidazole core is known to interact with various biological targets, making it a valuable tool in biochemical assays .
Medicine: In medicine, derivatives of this compound have been investigated for their antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer science and material engineering .
作用機序
The mechanism of action of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
類似化合物との比較
- 1-(4-tert-Butylbenzyl)-5,6-dimethyl-1H-benzimidazole
- 1-(4-Fluorobenzyl)-5,6-dimethyl-1H-benzimidazole
- 1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole
Comparison: Compared to these similar compounds, 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine exhibits unique properties due to the presence of the 4-methylbenzyl group. This substituent can influence the compound’s reactivity, biological activity, and overall stability. The differences in substituents can lead to variations in the compound’s interaction with molecular targets, resulting in distinct biological and chemical properties .
特性
IUPAC Name |
5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-11-4-6-14(7-5-11)9-20-10-19-17-15(20)8-12(2)13(3)16(17)18/h4-8,10H,9,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNZQMPXHVBKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dimethyl-3-(3-methylphenyl)sulfonyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one](/img/structure/B3035644.png)

![3,5-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035649.png)
![2,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035651.png)
![2,3-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3035652.png)

amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B3035654.png)

![1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea](/img/structure/B3035656.png)
![(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)but-2-en-1-one](/img/structure/B3035659.png)

![2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B3035664.png)
![(4-Bromophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone](/img/structure/B3035665.png)
methanone](/img/structure/B3035667.png)
